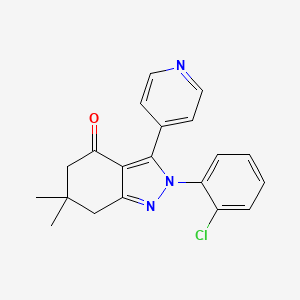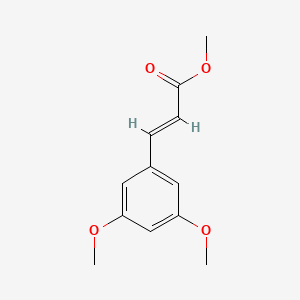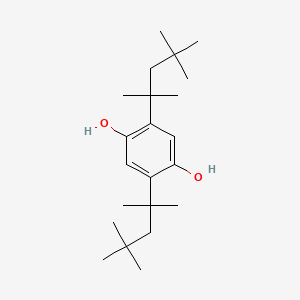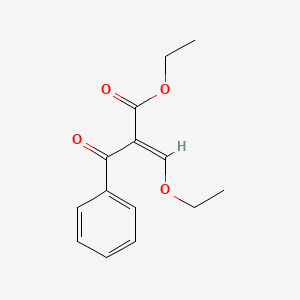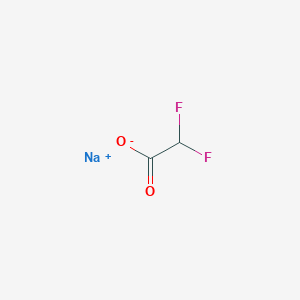
sodium;2,2-difluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “sodium;2,2-difluoroacetate” is known as Chrome Blue K. It is a complexation indicator used primarily in analytical chemistry. When dissolved in water, it appears rose red, and in alkaline solutions, it turns grayish blue. It is often used in conjunction with naphthol green B to form a mixed indicator known as “K-B mixed indicator.” Under alkaline conditions, it forms a blue-green color, and it complexes with certain metal ions to form a rose-red complex .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chrome Blue K involves the diazotization of 4,5-dihydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]-2,7-naphthalenedisulfonic acid trisodium salt. The reaction conditions typically require an acidic medium and a temperature-controlled environment to ensure the stability of the diazonium salt formed during the reaction.
Industrial Production Methods
Industrial production of Chrome Blue K involves large-scale diazotization reactions followed by coupling with appropriate aromatic compounds. The process is carried out in reactors equipped with temperature control and stirring mechanisms to ensure uniform mixing and reaction completion. The final product is then purified through crystallization and filtration techniques to obtain the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Chrome Blue K undergoes several types of chemical reactions, including:
Complexation Reactions: It forms complexes with metal ions such as calcium, chromium, magnesium, manganese, lead, and zinc.
Acid-Base Reactions: It changes color based on the pH of the solution, making it useful as a pH indicator.
Common Reagents and Conditions
Complexation Reactions: Common reagents include metal salts such as calcium chloride, chromium sulfate, and magnesium nitrate. The reactions are typically carried out in aqueous solutions at room temperature.
Acid-Base Reactions: The reagent is used in conjunction with naphthol green B in alkaline conditions to form the K-B mixed indicator.
Major Products Formed
Complexation Reactions: The major products are the metal complexes of Chrome Blue K, which are rose-red in color.
Acid-Base Reactions: The major product is the blue-green color formed under alkaline conditions.
Aplicaciones Científicas De Investigación
Chrome Blue K has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as a complexation indicator for the determination of metal ions such as calcium, chromium, magnesium, manganese, lead, and zinc.
Agriculture: Employed in soil and plant analysis to determine the presence of essential metal ions.
Environmental Science: Used in metallurgical analysis to detect and quantify metal ions in various samples.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of Chrome Blue K involves the formation of complexes with metal ions. The compound contains functional groups that can donate electrons to metal ions, forming stable complexes. The color change observed during complexation is due to the electronic transitions within the complex, which absorb and emit light at specific wavelengths.
Comparación Con Compuestos Similares
Similar Compounds
Mordant Blue 31: Another name for Chrome Blue K, used interchangeably in some contexts.
Naphthol Green B: Often used in conjunction with Chrome Blue K to form the K-B mixed indicator.
Eriochrome Black T: Another complexation indicator used for similar purposes in analytical chemistry.
Uniqueness
Chrome Blue K is unique due to its specific color change properties and its ability to form stable complexes with a wide range of metal ions. Its use in conjunction with naphthol green B to form the K-B mixed indicator is a distinctive feature that sets it apart from other complexation indicators.
Propiedades
IUPAC Name |
sodium;2,2-difluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYAMVWLZDZJOQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(F)F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[O-])(F)F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF2NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonium, [(3-fluorophenyl)methyl]triphenyl-, bromide](/img/structure/B7797400.png)
![4-chloro-3-[(E)-[(3-chlorophenyl)hydrazinylidene]methyl]chromen-2-one](/img/structure/B7797401.png)
![4-chloro-3-[(E)-[(2,4-difluorophenyl)hydrazinylidene]methyl]chromen-2-one](/img/structure/B7797403.png)
![2-[(2E)-2-[(4-chloro-2-oxochromen-3-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7797405.png)
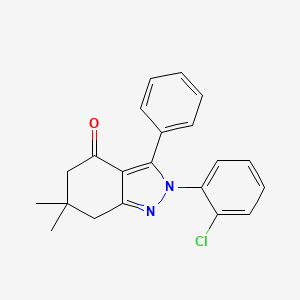
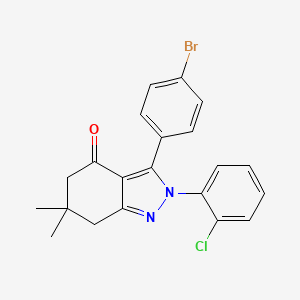
![2-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B7797434.png)
